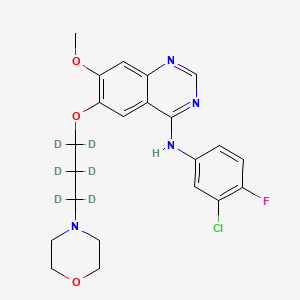
Gefitinib-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ゲフィチニブ-d6は、選択的な小分子上皮成長因子受容体(EGFR)チロシンキナーゼ阻害剤であるゲフィチニブの重水素化された形態です。 ゲフィチニブは、主にEGFRチロシンキナーゼの活性化変異を有する非小細胞肺癌(NSCLC)の治療に使用されます . 重水素化バージョンであるゲフィチニブ-d6は、その安定性の向上と代謝速度の低下のために、ゲフィチニブの薬物動態と代謝経路を研究する科学的研究でよく使用されます .
作用機序
ゲフィチニブ-d6は、ゲフィチニブと同様に、酵素のアデノシン三リン酸(ATP)結合部位に結合することにより、上皮成長因子受容体(EGFR)チロシンキナーゼを阻害します。 この阻害は、下流のシグナル伝達カスケードを遮断し、細胞増殖と生存の阻害につながります . 関与する分子標的と経路には、EGFRシグナル伝達経路が含まれ、これは肺癌や乳癌などの特定の人間の癌細胞でしばしば過剰発現しています .
類似の化合物との比較
ゲフィチニブ-d6は、エルロチニブやアファチニブなどの他の類似の化合物と比較されます。
エルロチニブ: 類似の効力を持つ第1世代のEGFRチロシンキナーゼ阻害剤ですが、安全性プロファイルが異なります。
アファチニブ: 特定の症例ではより有効ですが、ゲフィチニブと比較して有害事象の発生率が高い第2世代のEGFRチロシンキナーゼ阻害剤.
ゲフィチニブ-d6は、重水素化された性質のために独特であり、安定性の向上と代謝速度の低下をもたらし、薬物動態および代謝研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
Gefitinib-d6 plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through the binding of this compound to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival. This compound interacts with various biomolecules, including the epidermal growth factor receptor, ATP, and other proteins involved in the EGFR signaling pathway .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly those with overexpressed or mutated epidermal growth factor receptor. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. It influences cell signaling pathways by blocking the activation of downstream molecules such as phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK). Additionally, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of the epidermal growth factor receptor tyrosine kinase, leading to the inhibition of receptor autophosphorylation. This inhibition prevents the activation of downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways. By blocking these pathways, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and cellular adaptation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions. Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis. Some cells may develop resistance to this compound over time, necessitating combination therapies or alternative treatment strategies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces tumor size in xenograft models of non-small cell lung cancer. At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and skin rashes. The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to balance efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways of this compound involve O-demethylation, oxidative defluorination, and oxidation of the quinazoline ring. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The deuterium labeling in this compound allows for more accurate tracking of these metabolic processes in vivo and in vitro .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is actively transported by ATP-binding cassette (ABC) transporters, such as ABCC10, which can influence its intracellular accumulation and efficacy. This compound is widely distributed in tissues, with higher concentrations observed in the liver, lungs, and tumors. The distribution of this compound is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and cell membrane, where it interacts with the epidermal growth factor receptor. The subcellular localization of this compound is critical for its activity, as it needs to be in proximity to the receptor to exert its inhibitory effects. Additionally, this compound may undergo post-translational modifications that influence its localization and function within the cell .
準備方法
合成経路と反応条件
ゲフィチニブ-d6の合成には、ゲフィチニブ分子に重水素原子を組み込むことが含まれます。 一般的な方法の1つは、水素-重水素交換反応であり、この反応では、特定の条件下で重水素化試薬を使用して分子中の水素原子を重水素原子に置き換えます . 別の方法には、ゲフィチニブの合成に重水素化された出発物質を使用することが含まれ、最終生成物が重水素化されるようにします .
工業生産方法
ゲフィチニブ-d6の工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスには、高純度の重水素化試薬と溶媒を使用して、最終製品の一貫性と品質を確保することが含まれます。 高性能液体クロマトグラフィー(HPLC)や質量分析などの高度な技術を使用して、製品の純度と同位体組成を監視します .
化学反応の分析
反応の種類
ゲフィチニブ-d6は、以下を含むさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、その他の還元剤を制御された温度と圧力下で使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ゲフィチニブ-d6の酸化は、ヒドロキシル化またはケトン誘導体の形成につながる可能性がありますが、還元は重水素化アルコールまたはアミンを生成する可能性があります .
科学的研究アプリケーション
ゲフィチニブ-d6は、さまざまなアプリケーションで科学的研究で広く使用されています。
薬物動態: 体におけるゲフィチニブの吸収、分布、代謝、および排泄を研究します。
代謝経路: ゲフィチニブの代謝経路を調査し、代謝物を特定します。
創薬: ゲフィチニブ-d6の研究から得られた薬物動態および代謝データに基づいて、新しい薬物および製剤を開発します。
科学的研究の応用
Gefitinib-d6 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of gefitinib in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of gefitinib.
Drug Development: Developing new drugs and formulations based on the pharmacokinetic and metabolic data obtained from this compound studies.
Cancer Research: Understanding the mechanisms of action and resistance of gefitinib in cancer cells
類似化合物との比較
Gefitinib-d6 is compared with other similar compounds such as erlotinib and afatinib:
Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor with similar efficacy but different safety profiles.
Afatinib: A second-generation EGFR tyrosine kinase inhibitor that is more effective in certain cases but has a higher rate of adverse events compared to gefitinib.
This compound is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate, making it a valuable tool in pharmacokinetic and metabolic studies .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGALLCVXEZPNRQ-AQCDAZAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research mentions that Gefitinib enhances the inhibitory effect of Cisplatin when administered after Cisplatin treatment. What is the proposed mechanism behind this enhanced effect?
A1: While the research demonstrates the enhanced inhibitory effect of the Gefitinib and Cisplatin combination [, ], it doesn't delve into the specific mechanism behind this synergy. Further research is needed to understand if this enhanced effect is due to Gefitinib directly impacting Cisplatin's mechanism of action, influencing downstream pathways affected by Cisplatin, or a combination of both.
Q2: The study focuses on the in vivo effects of Gefitinib on a murine model. Were any in vitro studies conducted to assess Gefitinib's impact on H22 hepatocarcinoma cell proliferation or other cellular mechanisms?
A2: The provided abstracts [, ] don't mention any in vitro studies conducted on H22 hepatocarcinoma cells using Gefitinib. In vitro studies would be beneficial to elucidate the drug's direct effects on these cells, exploring mechanisms like cell cycle arrest, apoptosis induction, or alterations in signaling pathways.
Q3: The study focuses on a specific dosage and administration schedule for Gefitinib. Could altering the dosage or schedule further enhance its efficacy, potentially minimizing the required Cisplatin dose and reducing side effects?
A3: The research utilized a specific Gefitinib dosage and schedule (100 mg/kg body weight daily) [, ]. Whether modifying this regimen could yield improved efficacy or allow for Cisplatin dose reduction requires further investigation. Exploring different dosages and schedules, alongside in vitro studies to determine optimal drug exposure, could provide valuable insights into maximizing therapeutic benefit while minimizing potential side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


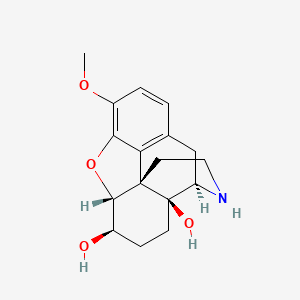
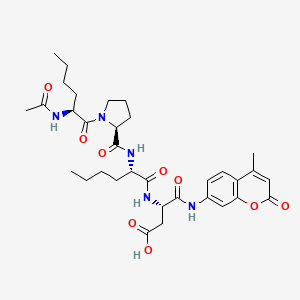
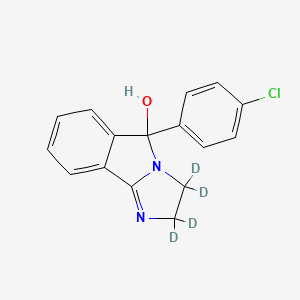

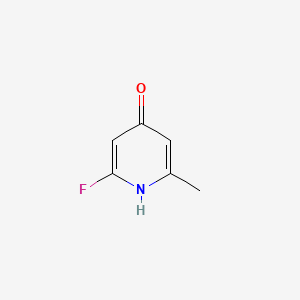


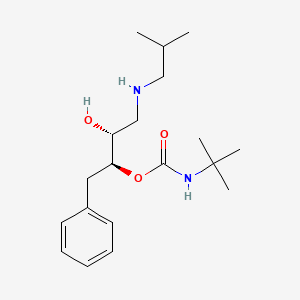
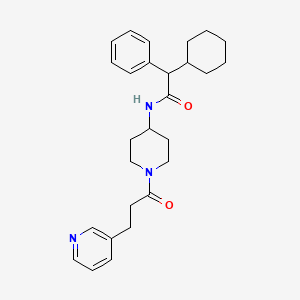
![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)
